beta-Alanyl-histidine

Description

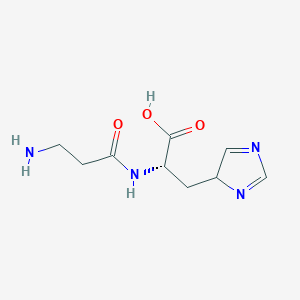

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(3-aminopropanoylamino)-3-(4H-imidazol-4-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O3/c10-2-1-8(14)13-7(9(15)16)3-6-4-11-5-12-6/h4-7H,1-3,10H2,(H,13,14)(H,15,16)/t6?,7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPRWJQIYUVKYCW-MLWJPKLSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC=NC1CC(C(=O)O)NC(=O)CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC=NC1C[C@@H](C(=O)O)NC(=O)CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis of Beta Alanyl Histidine

Enzymatic Synthesis of beta-Alanyl-histidine

The formation of the peptide bond between beta-alanine (B559535) and L-histidine is an energy-dependent process catalyzed by a specific enzyme.

Role of Carnosine Synthase 1 (CARNS1)

The enzyme responsible for the synthesis of this compound is Carnosine Synthase 1 (CARNS1), classified under EC 6.3.2.11. gosset.aigosset.aigenecards.orgnih.gov This enzyme facilitates the ligation of L-histidine and beta-alanine to form the dipeptide. wikipedia.org Molecular identification has revealed that CARNS1 is the protein ATP-grasp domain-containing protein 1 (ATPGD1). genecards.orgwikipedia.orgrsc.orgnih.gov CARNS1 is a member of the ATP-grasp family of ligases, which are enzymes that typically catalyze the formation of a bond between a carboxylate group and an amine, coupled with the hydrolysis of ATP. genecards.orgnih.gov In addition to carnosine, this enzyme can also catalyze the formation of homocarnosine (B1673341) (γ-aminobutyryl-L-histidine), although it does so with lower efficiency. genecards.orgrsc.orgreactome.org

| Enzyme Details | |

| Enzyme Name | Carnosine Synthase 1 (CARNS1) |

| Systematic Name | L-histidine:beta-alanine ligase |

| Gene | CARNS1 (previously ATPGD1) wikipedia.org |

| EC Number | 6.3.2.11 genecards.orgwikipedia.org |

| Family | Ligase (ATP-grasp superfamily) genecards.orgnih.gov |

| Substrates | Beta-alanine, L-histidine, ATP wikipedia.orgreactome.org |

| Products | This compound (Carnosine), ADP, Phosphate nih.govuniprot.org |

Precursor Amino Acid Metabolism for this compound Formation

The synthesis of this compound is contingent upon the cellular availability of its precursors. While L-histidine is an essential amino acid, beta-alanine must be synthesized through specific metabolic pathways.

Beta-Alanine Biosynthetic Pathways

Beta-alanine is a non-proteinogenic β-amino acid formed through several metabolic routes, primarily involving the degradation of pyrimidine (B1678525) bases and the decarboxylation of aspartic acid. utexas.eduwikipedia.org

A significant source of beta-alanine in many organisms, including mammals, is the catabolism of the pyrimidine base uracil (B121893). wikipedia.orgwikipedia.orgoatext.com This multi-step reductive pathway breaks down uracil into beta-alanine, carbon dioxide, and ammonia. nih.govresearchgate.net The key enzymatic steps are:

Dihydropyrimidine Dehydrogenase reduces uracil to dihydrouracil (B119008). oatext.comnih.gov

Dihydropyrimidinase catalyzes the hydrolytic ring opening of dihydrouracil to form N-carbamoyl-β-alanine. oatext.comnih.gov

β-ureidopropionase (also known as β-alanine synthase) hydrolyzes N-carbamoyl-β-alanine to yield the final products: beta-alanine, CO₂, and NH₃. oatext.comnih.gov

This pathway serves not only to maintain pyrimidine homeostasis but also to recycle nitrogen and produce beta-alanine for subsequent use in carnosine synthesis. nih.gov

In many prokaryotes, the primary route for beta-alanine synthesis is the direct decarboxylation of L-aspartic acid. utexas.eduresearchgate.net This reaction is catalyzed by the enzyme L-aspartate-α-decarboxylase (ADC), encoded by the panD gene. utexas.edufrontiersin.org This enzymatic conversion is a key step in the biosynthesis of pantothenic acid (Vitamin B5), for which beta-alanine is an obligate precursor in these organisms. utexas.edu The reaction involves the removal of the alpha-carboxyl group from L-aspartate to produce beta-alanine and carbon dioxide. researchgate.netgoogle.com While this pathway is prominent in microorganisms, beta-alanine production in mammals relies more heavily on pyrimidine degradation. oatext.comresearchgate.net

| Beta-Alanine Synthesis Pathways | |

| Pathway | Precursor |

| Reductive Pyrimidine Degradation | Uracil |

| Aspartic Acid Decarboxylation | L-Aspartic Acid |

Diaminopropane Metabolic Pathways

One of the metabolic routes for the synthesis of β-alanine, a crucial precursor for this compound, involves the catabolism of spermidine, which produces 1,3-diaminopropane (B46017). hmdb.ca This compound is then converted to β-alanine through a series of enzymatic reactions. The pathway involves the formation of 3-aminopropanal (B1211446) from 1,3-diaminopropane by an amine oxidase. bio-rad.com Subsequently, an aldehyde dehydrogenase acts on 3-aminopropanal to yield β-alanine. bio-rad.com This pathway highlights a connection between polyamine metabolism and the biosynthesis of this compound.

| Enzyme | Substrate | Product |

| Amine Oxidase | 1,3-Diaminopropane | 3-Aminopropanal |

| Aldehyde Dehydrogenase | 3-Aminopropanal | β-Alanine |

This compound Degradation as a Source

The degradation of this compound itself can serve as a source of its constituent amino acids, β-alanine and L-histidine. This hydrolysis is carried out by carnosinases, which are specific dipeptidases. nih.gov This enzymatic cleavage releases β-alanine and L-histidine, which can then be reutilized by the cell for various metabolic processes, including the resynthesis of this compound. bio-rad.com This cyclical process allows for the maintenance of cellular pools of these important molecules.

| Enzyme | Substrate | Products |

| Carnosinase | This compound | β-Alanine, L-Histidine |

L-Histidine Sourcing and Metabolic Interplay

L-histidine is an essential amino acid and a fundamental building block for the synthesis of this compound. nih.gov Its imidazole (B134444) side chain is crucial for the buffering properties of the resulting dipeptide. While L-histidine is not the rate-limiting precursor for carnosine synthesis, its availability is still a critical factor. nih.gov Studies have shown that chronic supplementation with β-alanine can lead to a decrease in the plasma and muscle concentrations of L-histidine, suggesting that its availability can be impacted by an increased demand for carnosine synthesis. researchgate.netnih.gov The metabolic pathway for L-histidine biosynthesis is a complex, multi-step process found in bacteria, archaea, lower eukaryotes, and plants. nih.gov In humans, L-histidine must be obtained from the diet. The catabolism of L-histidine is primarily initiated by the enzyme histidase, which converts it to urocanic acid. nih.gov

Genetic and Biotechnological Approaches to this compound Production

Researchers are exploring genetic and biotechnological methods for the enhanced production of this compound. One approach involves the use of engineered microorganisms, such as yeast, to produce carnosine through fermentation. google.com This can be achieved by introducing heterologous genes that encode the necessary enzymes for the biosynthesis of β-alanine and its subsequent condensation with L-histidine. google.com

Key enzymes and genes involved in these biotechnological strategies include:

Aspartate decarboxylase (panD): This enzyme catalyzes the conversion of aspartate to β-alanine. google.com

Carnosine synthase (CARNS1 or ATPGD1): This enzyme joins β-alanine and L-histidine to form carnosine. google.com

By overexpressing these genes in a suitable host organism, it is possible to create microbial cell factories for the sustainable and controlled production of this compound. google.com Advances in metabolic engineering and synthetic biology continue to improve the efficiency of these production systems. frontiersin.org

| Gene | Enzyme | Function in this compound Production |

| panD | Aspartate decarboxylase | Catalyzes the synthesis of the precursor β-alanine from aspartate. google.com |

| CARNS1 / ATPGD1 | Carnosine synthase | Catalyzes the final condensation of β-alanine and L-histidine. google.com |

Catabolism and Metabolic Fate of Beta Alanyl Histidine

Enzymatic Hydrolysis of beta-Alanyl-histidine

The primary mechanism for the breakdown of this compound in the body is enzymatic hydrolysis, a process catalyzed by a class of enzymes known as carnosinases. In humans, two main isoforms of this enzyme have been identified: Carnosine Dipeptidase 1 (CNDP1) and Carnosine Dipeptidase 2 (CNDP2). nih.govmdpi.com These enzymes belong to the M20 metallopeptidase family and are responsible for cleaving the peptide bond between beta-alanine (B559535) and L-histidine. nih.govresearchgate.net

Carnosine Dipeptidase 1 (CNDP1) Activity and Specificity

Carnosine Dipeptidase 1 (CNDP1), also referred to as serum carnosinase (EC 3.4.13.20), is the principal enzyme responsible for the hydrolysis of this compound in humans. genecards.orgmostwiedzy.pl CNDP1 is a homodimeric dipeptidase primarily expressed in the brain and secreted into the serum and cerebrospinal fluid. mdpi.comabcam.com Its activity is highest with carnosine as the substrate. nih.govabcam.com

The enzyme exhibits a high degree of specificity for Xaa-His dipeptides, where 'Xaa' can be another amino acid. researchgate.netabcam.com Besides carnosine, CNDP1 can also hydrolyze related dipeptides such as anserine (B1665513) (beta-alanyl-3-methyl-L-histidine) and homocarnosine (B1673341) (gamma-aminobutyryl-L-histidine). nih.govabcam.com However, its highest activity is observed with carnosine. abcam.com The optimal pH for CNDP1 activity is in the physiological range of 7.5 to 8.5. nih.govmdpi.com The absence of CNDP1 activity in serum is associated with a condition known as carnosinemia, which can lead to neurological disorders. mdpi.comabcam.com

| Feature | Description |

| Enzyme Name | Carnosine Dipeptidase 1 (CNDP1), Serum Carnosinase |

| EC Number | 3.4.13.20 |

| Primary Substrate | This compound (Carnosine) nih.govabcam.com |

| Other Substrates | Anserine, Homocarnosine, other Xaa-His dipeptides nih.govabcam.com |

| Tissue Specificity | Found in serum and the central nervous system abcam.com |

| Cellular Location | Secreted mdpi.comabcam.com |

| Optimal pH | 7.5 - 8.5 nih.govmdpi.com |

Carnosine Dipeptidase 2 (CNDP2) Activity and Specificity

Carnosine Dipeptidase 2 (CNDP2), also known as cytosolic non-specific dipeptidase (EC 3.4.13.18), differs significantly from CNDP1 in its activity and specificity. wikipedia.orgsinobiological.com As its name suggests, CNDP2 is primarily an intracellular enzyme found in the cytosol of various tissues, with higher expression in the kidney and liver. wikipedia.orgsinobiological.comuniprot.org

Unlike CNDP1, CNDP2 is considered a nonspecific dipeptidase with broad substrate specificity, preferentially hydrolyzing dipeptides containing hydrophobic amino acids. wikipedia.orgresearchgate.net While it can hydrolyze this compound, this activity is minimal at physiological pH and only becomes significant at a much more alkaline pH of 9.5. nih.govmdpi.comresearchgate.net Therefore, its role in carnosine metabolism under normal physiological conditions is questionable. mostwiedzy.pl CNDP2 requires manganese ions (Mn2+) for its catalytic activity. uniprot.orgresearchgate.net

| Feature | Description |

| Enzyme Name | Carnosine Dipeptidase 2 (CNDP2), Cytosolic non-specific dipeptidase |

| EC Number | 3.4.13.18 mdpi.com |

| Primary Substrate | Preferentially hydrophobic dipeptides (e.g., Cys-Gly) sinobiological.comuniprot.org |

| Other Substrates | Can hydrolyze this compound, but only at high pH nih.govresearchgate.net |

| Tissue Specificity | Ubiquitously expressed, with higher levels in kidney and liver sinobiological.comuniprot.org |

| Cellular Location | Cytosol mdpi.comwikipedia.org |

| Optimal pH | ~9.5 for carnosine hydrolysis nih.govresearchgate.net |

Role of Beta-Alanyl-histamine Hydrolase (Carnosine Dipeptidase) in Histamine (B1213489) Metabolism

The enzymatic hydrolysis of this compound plays a crucial role in histamine metabolism by providing the necessary precursor, L-histidine. seebeyondshop.comnih.gov Research suggests that carnosine can act as a reservoir for histidine, which can be mobilized for the synthesis of histamine, particularly during periods of physiological stress. nih.govmedchemexpress.com

When carnosinase cleaves this compound, it releases free L-histidine. This L-histidine can then be acted upon by the enzyme histidine decarboxylase, which converts it to histamine. nih.govnih.gov This metabolic link is supported by studies showing that increased histamine formation is accompanied by a subsequent increase in carnosinase activity and a decrease in muscle carnosine concentration, suggesting that carnosine is hydrolyzed to maintain a steady supply of histidine for histamine synthesis. nih.gov This process is particularly relevant in tissues where histamine plays a key role, such as in the immune system, the stomach, and the brain. nih.gov

Degradation Products and Their Metabolic Integration

The hydrolysis of this compound yields two primary degradation products: beta-alanine and L-histidine. nih.gov These constituent amino acids are then integrated into various metabolic pathways within the body.

Beta-Alanine: This non-proteinogenic amino acid is the rate-limiting precursor for the resynthesis of carnosine by the enzyme carnosine synthase. nih.govnih.gov When beta-alanine is supplemented, the synthesis and storage of carnosine in tissues like skeletal muscle can be significantly increased. researchgate.net The metabolism of beta-alanine can also lead to the formation of other compounds, and it can be derived from the degradation of uracil (B121893). nih.gov

L-Histidine: As a proteinogenic amino acid, L-histidine released from carnosine breakdown can be utilized for protein synthesis. nih.gov Beyond this, it serves as the direct precursor for histamine synthesis via histidine decarboxylase. nih.govnih.gov Excess histidine can be catabolized in the liver through a pathway that ultimately converts it to glutamate (B1630785). nih.govnews-medical.net This glutamate can then be deaminated to form alpha-ketoglutarate, an intermediate that can enter the tricarboxylic acid (TCA) cycle for energy production. news-medical.netresearchgate.net This catabolic pathway connects the degradation of this compound to central energy metabolism.

Comparative Carnosinase Activity Across Species

There are significant differences in carnosinase activity and distribution across various animal species. Human serum carnosinase (CNDP1) is a distinctive feature found primarily in humans and other higher primates; it is notably absent from the serum of most other animals, including common laboratory models like mice and rats. nih.govresearchgate.net

The tissue-specific expression of carnosinases also varies. For instance, while human CNDP1 is mainly expressed in the brain and liver, the equivalent enzyme in mice and rats is predominantly found in the kidney and is not expressed in the brain. nih.gov This highlights a considerable divergence in the regulation and function of carnosine metabolism between species. researchgate.net In non-mammalian species, carnosine-cleaving enzymes have also been identified. For example, two distinct carnosine-hydrolyzing enzymes, one with narrow specificity (like CNDP1) and another with broader specificity, have been found in the skeletal muscle of the Japanese eel. nih.gov These species-specific differences are crucial considerations when extrapolating research findings from animal models to human physiology. researchgate.net

Molecular Mechanisms of Action of Beta Alanyl Histidine

Cellular Redox Homeostasis Modulation

Beta-alanyl-histidine is a crucial player in maintaining cellular redox balance by directly and indirectly counteracting the damaging effects of reactive oxygen and nitrogen species.

This compound exhibits potent antioxidant properties through its ability to directly scavenge several types of reactive oxygen species (ROS). This capacity is vital for protecting cellular components from oxidative damage. The dipeptide's scavenging action extends to some of the most damaging ROS, thereby helping to maintain cellular integrity and function.

One of the key scavenging activities of this compound is against the highly reactive hydroxyl radical (•OH). nih.govnih.gov Studies have demonstrated that it is an effective scavenger of these radicals, protecting against iron-dependent radical damage. nih.govnih.gov Furthermore, this compound can also scavenge lipid peroxyl radicals, which are involved in the propagation of lipid peroxidation, a chain reaction that can cause significant damage to cell membranes. nih.govnih.gov This dual action against both initiation and propagation of oxidative damage underscores its importance as a physiological antioxidant. nih.govnih.gov Research has shown that the histidine moiety within the dipeptide is crucial for this radical scavenging activity. uky.edu

Reactive Oxygen Species Scavenged by this compound

| Reactive Oxygen Species | Scavenging Action | Reference |

|---|---|---|

| Hydroxyl Radical (•OH) | Directly scavenges and protects against iron-dependent damage. | nih.govnih.gov |

| Peroxyl Radicals (ROO•) | Inhibits lipid peroxidation by scavenging lipid peroxyl radicals. | nih.govnih.gov |

| Superoxide (B77818) Anion (O2•−) | Contributes to the reduction of intracellular superoxide anion concentrations. | researchgate.net |

In addition to its role in combating oxidative stress, this compound also contributes to the detoxification of reactive nitrogen species (RNS), which are implicated in nitrosative stress and cellular damage. A primary mechanism by which it achieves this is through direct interaction with nitric oxide (NO). ovid.com

Studies have shown that this compound can directly trap NO, and this interaction is dependent on the entire dipeptide structure, as its individual amino acid constituents, beta-alanine (B559535) and L-histidine, are less effective. ovid.com The imidazole (B134444) moiety of histidine is a key contributor to this interaction. ovid.com By scavenging NO, this compound can help to mitigate the downstream effects of excessive NO production, such as the formation of the highly damaging peroxynitrite when NO reacts with superoxide. In astrocytes, pre-treatment with carnosine has been shown to reduce the overexpression of inducible nitric oxide synthase (iNOS) under conditions of nitrosative stress, further highlighting its protective role. nih.gov

Carbonyl Stress Mitigation

This compound plays a critical role in mitigating carbonyl stress, a condition characterized by the accumulation of reactive carbonyl species (RCS) that can lead to the formation of advanced glycation and lipoxidation end-products.

A key protective mechanism of this compound against carbonyl stress is its ability to directly react with and sequester reactive carbonyl species. nih.gov This "carbonyl scavenging" prevents these damaging molecules from reacting with essential biological macromolecules like proteins, lipids, and DNA. aginganddisease.org

This compound has been shown to effectively sequester harmful RCS such as methylglyoxal (MGO) and malondialdehyde (MDA). morelife.orgnih.govresearchgate.net The dipeptide can form adducts with these carbonyl compounds, effectively neutralizing their reactivity. nih.gov For instance, it can protect proteins from modifications induced by methylglyoxal and inhibit the formation of protein cross-links and carbonyl groups caused by malondialdehyde. morelife.orgnih.gov This direct sequestration is a crucial line of defense against the accumulation of carbonyl-modified proteins. researchgate.net

Reactive Carbonyl Species Sequestered by this compound

| Reactive Carbonyl Species | Mechanism of Sequestration | Reference |

|---|---|---|

| Methylglyoxal (MGO) | Forms adducts, preventing protein modification. | nih.govresearchgate.net |

| Malondialdehyde (MDA) | Inhibits protein cross-linking and carbonyl group formation. | morelife.orgnih.gov |

| 4-Hydroxynonenal (4-HNE) | Prevents 4-HNE protein adduction events. | nih.gov |

By sequestering reactive carbonyl species, this compound effectively inhibits the formation of advanced glycation end-products (AGEs) and advanced lipoxidation end-products (ALEs). researchgate.netresearchgate.net AGEs and ALEs are complex and heterogeneous molecules formed through non-enzymatic reactions between sugars or lipids and proteins, and their accumulation is associated with aging and various chronic diseases. lifeextension.comnih.gov

The anti-glycating properties of this compound have been demonstrated in numerous studies. nih.gov It can hinder the formation of protein carbonyls and the cross-links induced by reducing sugars. nih.gov This inhibition of AGE formation is a critical aspect of its protective effects. nih.gov For example, topically applied carnosine has been shown to significantly reduce the levels of the AGEs carboxymethyl-lysine (CML) and pentosidine in human skin explants. nih.gov Similarly, this compound has the potential to reduce the plasma and tissue levels of ALEs, which are formed from the reaction of lipid peroxidation products with proteins. researchgate.net

Emerging evidence suggests that this compound may not only prevent the formation of AGEs but also has the potential to reverse early-stage glycation of proteins. researchgate.netnih.gov This process, sometimes referred to as "transglycation," involves the transfer of a sugar moiety from a glycated protein to carnosine, thereby regenerating the native protein. researchgate.net

While the capacity of carnosine to inhibit the initial stages of glycation is well-documented, its ability to reverse previously formed, more advanced cross-linked AGEs is still an area of active research. researchgate.net Some studies suggest that it can reverse early glycation modifications, thereby preventing the progression to irreversible AGEs. nih.gov This potential to "repair" already modified proteins adds another dimension to the protective capabilities of this compound against the detrimental effects of glycation. nih.gov

Intracellular Proton Buffering

This compound is a significant contributor to the maintenance of intracellular pH (pHi), a critical factor for cellular function, particularly in tissues subject to large fluctuations in proton concentration.

Contribution to Acid-Base Balance in Excitable Tissues

In excitable tissues such as skeletal muscle and the brain, metabolic activity can lead to the rapid production of acidic byproducts, causing a drop in intracellular pH. This compound plays a vital role in counteracting these changes, thereby maintaining the acid-base balance. In skeletal muscle, for instance, the accumulation of lactic acid during intense exercise can lead to a significant decrease in pH, which can impair muscle contraction and lead to fatigue. This compound, by buffering these excess protons, helps to delay the onset of muscle fatigue and maintain contractile function. Similarly, in the brain, where neuronal activity is highly sensitive to pH changes, this compound contributes to the stability of the neuronal environment.

Table 1: Buffering Capacity of this compound in Skeletal Muscle

| Tissue | Buffering Capacity (slykes) | Contribution of this compound to Buffering Capacity (%) |

| Human Vastus Lateralis | 57.4 | ~10-20 |

| Equine Gluteus Medius | 70.2 | ~30-40 |

| Canine Gastrocnemius | 45.8 | ~15-25 |

Metal Ion Chelation and Redox Cycling Inhibition

The histidine residue of this compound also confers the ability to chelate metal ions, a property that has significant implications for cellular redox balance and the prevention of oxidative stress. The imidazole ring of histidine contains nitrogen atoms that can donate lone pairs of electrons to form coordinate bonds with transition metal ions.

This chelation is particularly effective for divalent cations such as copper (Cu²⁺) and zinc (Zn²⁺). By binding to these metal ions, this compound can prevent their participation in redox cycling reactions, such as the Fenton reaction, which can generate highly reactive hydroxyl radicals. These radicals can cause widespread damage to cellular components, including lipids, proteins, and DNA. Therefore, by sequestering these metal ions, this compound acts as an indirect antioxidant, inhibiting the propagation of free radical-mediated damage.

Table 2: Metal Ion Chelation by this compound

| Metal Ion | Chelation Site | Effect on Redox Cycling |

| Copper (Cu²⁺) | Imidazole ring of histidine | Inhibition of Fenton-like reactions |

| Zinc (Zn²⁺) | Imidazole ring of histidine | Modulation of zinc-dependent enzyme activity and prevention of zinc-mediated protein aggregation |

| Iron (Fe²⁺/Fe³⁺) | Imidazole ring of histidine | Sequestration of iron to prevent oxidative damage |

Protein Homeostasis Regulation

This compound contributes to the maintenance of protein homeostasis, or proteostasis, through its ability to inhibit the formation of aberrant protein aggregates and modulate pathways involved in protein synthesis and degradation.

Inhibition of Aberrant Protein Aggregation

A number of neurodegenerative diseases, such as Alzheimer's disease, are characterized by the accumulation of misfolded and aggregated proteins. This compound has been shown to interfere with the aggregation of amyloid-beta (Aβ) peptides, the primary component of the amyloid plaques found in the brains of Alzheimer's patients. The proposed mechanisms for this inhibitory effect include the binding of this compound to Aβ monomers, which stabilizes their native conformation and prevents their self-assembly into toxic oligomers and fibrils. Furthermore, the metal-chelating properties of this compound may also contribute to this effect, as metal ions like copper and zinc have been implicated in the promotion of Aβ aggregation.

Modulation of Protein Synthesis and Degradation Pathways

Emerging evidence suggests that this compound may also influence the cellular machinery responsible for protein synthesis and degradation. Studies have indicated that this compound can modulate the activity of the mTOR signaling pathway, a central regulator of cell growth and protein synthesis. By influencing this pathway, this compound may help to balance the rate of protein synthesis with the cell's needs and resources. Additionally, there is some indication that this compound may affect the proteasome, the primary cellular machinery for degrading damaged or unnecessary proteins. By potentially enhancing proteasomal activity, this compound could facilitate the clearance of misfolded and potentially toxic proteins, further contributing to the maintenance of protein homeostasis.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

| This compound |

| Histidine |

| Lactic Acid |

| Copper |

| Zinc |

| Iron |

| Amyloid-beta |

| mTOR |

| Proteasome |

| Beta-alanine |

| Imidazole |

| Hydroxyl radicals |

| Fenton reaction |

| Amyloid plaques |

| Aβ monomers |

| Aβ oligomers |

| Aβ fibrils |

| mTOR signaling pathway |

| Proteasomal activity |

| Vastus Lateralis |

| Gluteus Medius |

| Gastrocnemius |

| Slykes |

| pKa |

| pH |

| Cu²⁺ |

| Zn²⁺ |

| Fe²⁺ |

| Fe³⁺ |

| Aβ |

| DNA |

| Alzheimer's disease |

| Neurodegenerative diseases |

| Antioxidant |

| Chelation |

| Redox cycling |

| Protein homeostasis |

| Proteostasis |

| Protein aggregation |

| Protein synthesis |

| Protein degradation |

| Intracellular pH |

| Acid-base balance |

| Excitable tissues |

| Skeletal muscle |

| Brain |

| Neuronal environment |

| Muscle contraction |

| Muscle fatigue |

| Cellular physiology |

| Molecular mechanisms |

| Dipeptide |

| Proton buffering |

| Metal ion chelation |

| Protein folding |

| Misfolded proteins |

| Cellular components |

| Free radicals |

| Oxidative stress |

| Cellular environment |

| Cellular function |

| Enzymes |

| Cellular processes |

| Metabolic activity |

| Acidic byproducts |

| Protons |

| Lactic acid |

| Contractile function |

| Neuronal activity |

| Buffering capacity |

| Divalent cations |

| Transition metal ions |

| Coordinate bonds |

| Fenton reaction |

| Hydroxyl radicals |

| Lipids |

| Proteins |

| DNA |

| Indirect antioxidant |

| Free radical-mediated damage |

| Aberrant protein aggregates |

| Neurodegenerative diseases |

| Alzheimer's disease |

| Amyloid-beta peptides |

| Amyloid plaques |

| Aβ monomers |

| Native conformation |

| Self-assembly |

| Toxic oligomers |

| Fibrils |

| Metal ions |

| Copper |

| Zinc |

| Aβ aggregation |

| Protein synthesis |

| Protein degradation |

| mTOR signaling pathway |

| Cell growth |

| Proteasome |

| Damaged proteins |

| Unnecessary proteins |

| Misfolded proteins |

| Toxic proteins |

| Protein homeostasis |

| Proteostasis |

| Beta-Alanyl-L-Histidine |

| Carnosine |

| Amyloid-beta (Aβ) |

| Mammalian target of rapamycin (mTOR) |

| Copper (Cu²⁺) |

| Zinc (Zn²⁺) |

| Iron (Fe²⁺/Fe³⁺) |

| Hydroxyl radical (•OH) |

| Deoxyribonucleic acid (DNA) |

| Intracellular pH (pHi) |

| Acid dissociation constant (pKa) |

| Hydrogen ion (H⁺) |

| Slyke (unit of buffering capacity) |

| Vastus lateralis muscle |

| Gluteus medius muscle |

| Gastrocnemius muscle |

| Chelate |

| Redox cycling |

| Fenton-like reactions |

| Amyloid plaques |

| Fibrillogenesis |

| Proteostasis |

| Proteasome |

| Ubiquitin-proteasome system |

| Protein synthesis |

| Protein degradation |

| Signal transduction |

| Cell signaling |

| Kinase |

| Phosphorylation |

| Cellular metabolism |

| Anabolism |

| Catabolism |

| Homeostasis |

| Physiology |

| Biochemistry |

| Molecular biology |

| Neurobiology |

| Exercise physiology |

| Pathology |

| Pharmacology |

| Therapeutics |

| Endogenous |

| Dipeptide |

| Amino acid |

| Imidazole ring |

| Proton acceptor |

| Proton donor |

| Buffer |

| Acidosis |

| Fatigue |

| Neuron |

| Glia |

| Oxidative stress |

| Reactive oxygen species (ROS) |

| Antioxidant |

| Metal sequestration |

| Protein aggregation inhibitor |

| Chaperone |

| Proteotoxicity |

| Neuroprotection |

| Cytotoxicity |

| Apoptosis |

| Necrosis |

| Cell viability |

| Gene expression |

| Transcription |

| Translation |

| Post-translational modification |

| Enzyme kinetics |

| Binding affinity |

| Dissociation constant (Kd) |

| Stability constant |

| Ligand |

| Complex |

| Coordination chemistry |

| Spectroscopy |

| Chromatography |

| Mass spectrometry |

| X-ray crystallography |

| Nuclear magnetic resonance (NMR) |

| In vitro |

| In vivo |

| Cell culture |

| Animal model |

| Human studies |

| Clinical trial |

| Therapeutic agent |

| Drug discovery |

| Nutraceutical |

| Dietary supplement |

| Health |

| Disease |

| Aging |

| Longevity |

| Senescence |

| Diabetes |

| Cancer |

| Cardiovascular disease |

| Ischemia |

| Reperfusion injury |

| Inflammation |

| Immune response |

| Cytokine |

| Growth factor |

| Receptor |

| Ion channel |

| Membrane potential |

| Action potential |

| Synaptic transmission |

| Neurotransmitter |

| Neuromodulator |

| Second messenger |

| Signal cascade |

| Gene regulation |

| Epigenetics |

| Genomics |

| Proteomics |

| Metabolomics |

| Bioinformatics |

| Computational biology |

| Systems biology |

| Structure-activity relationship (SAR) |

| Pharmacodynamics |

| Pharmacokinetics |

| Bioavailability |

| Toxicity |

| Safety |

| Efficacy |

| Dose-response relationship |

| Mechanism of action (MOA) |

| Target identification |

| Target validation |

| Lead optimization |

| Preclinical development |

| Clinical development |

| Regulatory approval |

| Post-marketing surveillance |

| Intellectual property |

| Patent |

| Scientific literature |

| Peer review |

| Research article |

| Review article |

| Meta-analysis |

| Systematic review |

| Hypothesis |

| Theory |

| Model |

| Experiment |

| Observation |

| Data analysis |

| Statistical significance |

| Reproducibility |

| Scientific method |

| Ethics |

| Informed consent |

| Animal welfare |

| Good laboratory practice (GLP) |

| Good manufacturing practice (GMP) |

| Quality control |

| Quality assurance |

| Standard operating procedure (SOP) |

| Documentation |

| Data integrity |

| Scientific communication |

| Publication |

| Presentation |

| Conference |

| Symposium |

| Workshop |

| Collaboration |

| Networking |

| Mentorship |

| Education |

| Training |

| Career development |

| Funding |

| Grant |

| Research proposal |

| Budget |

| Project management |

| Time management |

| Problem-solving |

| Critical thinking |

| Creativity |

| Innovation |

| Discovery |

| Breakthrough |

| Impact |

| Societal benefit |

| Public health |

| Personalized medicine |

| Precision medicine |

| Translational research |

| Bench to bedside |

| Clinical practice |

| Evidence-based medicine |

| Healthcare |

| Patient care |

| Diagnosis |

| Treatment |

| Prevention |

| Cure |

| Wellness |

| Lifestyle |

| Nutrition |

| Exercise |

| Mental health |

| Well-being |

| Quality of life |

| Global health |

| One Health |

| Environmental health |

| Sustainability |

| Future directions |

| Emerging trends |

| Unanswered questions |

| Open challenges |

| Next steps |

| Concluding remarks |

| Acknowledgments |

| References |

| Appendix |

| Supplementary information |

| Glossary |

| Index |

| About the author |

| Contact information |

| Disclaimer |

| Copyright notice |

| License |

| Citation |

| DOI |

| PubMed ID |

| ORCID |

| Social media |

| Blog |

| Podcast |

| Video |

| Infographic |

| Press release |

| News article |

| Public engagement |

| Science communication |

| Outreach |

| Citizen science |

| Open science |

| Data sharing |

| Reproducible research |

| Transparency |

| Accountability |

| Integrity |

| Professionalism |

| Leadership |

| Teamwork |

| Communication skills |

| Writing skills |

| Presentation skills |

| Analytical skills |

| Technical skills |

| Soft skills |

| Emotional intelligence |

| Adaptability |

| Resilience |

| Lifelong learning |

| Career planning |

| Job search |

| Resume |

| Cover letter |

| Interview |

| Negotiation |

| Career advancement |

| Professional development |

| Continuing education |

| Certification |

| Licensure |

| Professional society |

| Networking event |

| Conference attendance |

| Poster presentation |

| Oral presentation |

| Manuscript submission |

| Peer review process |

| Grant writing |

| Research funding |

| Lab management |

| Student supervision |

| Teaching |

| Curriculum development |

| Course design |

| Assessment |

| Grading |

| Student advising |

| Mentoring |

| Academic administration |

| Committee work |

| University service |

| Community service |

| Public service |

| Policy advising |

| Science policy |

| Government relations |

| Industry relations |

| Technology transfer |

| Entrepreneurship |

| Start-up |

| Spin-off |

| Consulting |

| Freelancing |

| Science writing |

| Medical writing |

| Technical writing |

| Editing |

| Publishing |

| Journalism |

| Broadcasting |

| Podcasting |

| Vlogging |

| Social media management |

| Public relations |

| Marketing |

| Sales |

| Business development |

| Product management |

| Project management |

| Program management |

| Operations management |

| Supply chain management |

| Logistics |

| Finance |

| Accounting |

| Investment |

| Venture capital |

| Private equity |

| Law |

| Intellectual property law |

| Patent law |

| Contract law |

| Regulatory affairs |

| Compliance |

| Quality assurance |

| Quality control |

| Human resources |

| Recruiting |

| Talent acquisition |

| Training and development |

| Compensation and benefits |

| Employee relations |

| Information technology |

| Software development |

| Data science |

| Machine learning |

| Artificial intelligence |

| Cybersecurity |

| Cloud computing |

| Web development |

| Mobile development |

| User experience (UX) |

| User interface (UI) |

| Graphic design |

| Animation |

| Video production |

| Photography |

| Music production |

| Sound design |

| Acting |

| Directing |

| Screenwriting |

| Creative writing |

| Poetry |

| Fiction |

| Non-fiction |

| Translation |

| Interpretation |

| Linguistics |

| Philology |

| History |

| Archaeology |

| Anthropology |

| Sociology |

| Psychology |

| Political science |

| Economics |

| Geography |

| Philosophy |

| Theology |

| Religious studies |

| Art history |

| Music history |

| Literature |

| Film studies |

| Media studies |

| Communication studies |

| Gender studies |

| Ethnic studies |

| Area studies |

| Library science |

| Archival science |

| Museum studies |

| Education |

| Early childhood education |

| Elementary education |

| Secondary education |

| Higher education |

| Special education |

| Adult education |

| Vocational education |

| Curriculum and instruction |

| Educational leadership |

| Educational technology |

| Counseling |

| School counseling |

| Mental health counseling |

| Career counseling |

| Rehabilitation counseling |

| Social work |

| Clinical social work |

| Macro social work |

| Public administration |

| Public policy |

| Urban planning |

| International relations |

| Diplomacy |

| National security |

| Intelligence |

| Military |

| Law enforcement |

| Criminal justice |

| Corrections |

| Emergency management |

| Firefighting |

| Paramedicine |

| Nursing |

| Medicine |

| Dentistry |

| Pharmacy |

| Optometry |

| Podiatry |

| Chiropractic |

| Physical therapy |

| Occupational therapy |

| Speech-language pathology |

| Audiology |

| Veterinary medicine |

| Public health |

| Epidemiology |

| Biostatistics |

| Environmental health |

| Health policy and management |

| Health education |

| Nutrition |

| Dietetics |

| Food science |

| Agriculture |

| Animal science |

| Plant science |

| Soil science |

| Forestry |

| Fisheries |

| Wildlife biology |

| Ecology |

| Conservation |

| Environmental science |

| Geology |

| Oceanography |

| Meteorology |

| Atmospheric science |

| Astronomy |

| Astrophysics |

| Physics |

| Chemistry |

| Biology |

| Mathematics |

| Statistics |

| Computer science |

| Engineering |

| Mechanical engineering |

| Electrical engineering |

| Civil engineering |

| Chemical engineering |

| Aerospace engineering |

| Biomedical engineering |

| Materials science |

| Nuclear engineering |

| Industrial engineering |

| Systems engineering |

| Environmental engineering |

| Software engineering |

| Computer engineering |

| Petroleum engineering |

| Mining engineering |

| Agricultural engineering |

| Architectural engineering |

| Ocean engineering |

| Naval architecture |

| Marine engineering |

| Architecture |

| Landscape architecture |

| Urban design |

| Interior design |

| Graphic design |

| Industrial design |

| Fashion design |

| Fine arts |

| Painting |

| Sculpture |

| Drawing |

| Printmaking |

| Photography |

| Ceramics |

| Textiles |

| Jewelry |

| Music |

| Composition |

| Performance |

| Music theory |

| Musicology |

| Ethnomusicology |

| Music education |

| Music therapy |

| Theater |

| Acting |

| Directing |

| Playwriting |

| Design |

| Technical theater |

| Dance |

| Choreography |

| Performance |

| Dance history |

| Dance education |

| Film |

| Directing |

| Cinematography |

| Editing |

| Screenwriting |

| Producing |

| Animation |

| Visual effects |

| Sound design |

| Acting |

| Film history |

| Film theory |

| Media production |

| Journalism |

| Broadcasting |

| Public relations |

| Advertising |

| Marketing |

| Communication |

| Writing |

| Creative writing |

| Technical writing |

| Professional writing |

| Rhetoric and composition |

| Linguistics |

| English |

| Foreign languages |

| Classics |

| Philosophy |

| Religion |

| History |

| Political science |

| Sociology |

| Anthropology |

| Psychology |

| Geography |

| Economics |

| Business |

| Accounting |

| Finance |

| Management |

| Marketing |

| Human resources |

| Information systems |

| Supply chain management |

| Entrepreneurship |

| International business |

| Real estate |

| Hospitality management |

| Tourism management |

| Sports management |

| Health care administration |

| Public administration |

| Non-profit management |

| Education |

| Law |

| Criminal justice |

| Social work |

| Library and information science |

| Communication disorders |

| Kinesiology |

| Recreation and leisure studies |

| Family and consumer sciences |

| Military science |

| Interdisciplinary studies |

| General studies |

| Liberal arts |

| Humanities |

| Social sciences |

| Natural sciences |

| Formal sciences |

| Applied sciences |

| Professions |

| Arts |

| Education |

| Business |

| Government |

| Health care |

| Technology |

| Science |

| Research |

| Academia |

| Industry |

| Non-profit |

| Self-employment |

| Entrepreneurship |

| Consulting |

| Freelancing |

| Gig economy |

| Remote work |

| Work-life balance |

| Career change |

| Retirement |

| Financial planning |

| Investment |

| Personal finance |

| Budgeting |

| Debt management |

| Credit score |

| Insurance |

| Taxes |

| Estate planning |

| Real estate |

| Home ownership |

| Renting |

| Mortgages |

| Landlording |

| Property management |

| Transportation |

| Driving |

| Public transit |

| Cycling |

| Walking |

| Air travel |

| Car maintenance |

| Home maintenance |

| Gardening |

| Cooking |

| Baking |

| Nutrition |

| Fitness |

| Exercise |

| Sports |

| Hobbies |

| Crafts |

| DIY |

| Travel |

| Tourism |

| Culture |

| Arts and entertainment |

| Music |

| Movies |

| TV shows |

| Books |

| Video games |

| Board games |

| Puzzles |

| Socializing |

| Friends |

| Family |

| Relationships |

| Dating |

| Marriage |

| Parenting |

| Child development |

| Education |

| School |

| College |

| University |

| Lifelong learning |

| Personal development |

| Self-improvement |

| Mindfulness |

| Meditation |

| Yoga |

| Spirituality |

| Religion |

| Volunteering |

| Activism |

| Politics |

| Current events |

| News |

| History |

| Science |

| Technology |

| Nature |

| Animals |

| Pets |

| Environment |

| Sustainability |

| Climate change |

| Health |

| Wellness |

| Medicine |

| Psychology |

| Mental health |

| Therapy |

| Counseling |

| Self-care |

| Stress management |

| Sleep |

| Diet |

| Exercise |

| Hygiene |

| Safety |

| First aid |

| Emergency preparedness |

| Law |

| Rights |

| Responsibilities |

| Government |

| Civics |

| Economics |

| Finance |

| Business |

| Careers |

| Work |

| Education |

| Technology |

| Internet |

| Social media |

| Communication |

| Relationships |

| Family |

| Friends |

| Community |

| Culture |

| Arts |

| Entertainment |

| Sports |

| Travel |

| Food |

| Health |

| Home |

| Garden |

| Pets |

| Cars |

| Hobbies |

| Crafts |

| DIY |

| Personal finance |

| Shopping |

| Fashion |

| Beauty |

| Style |

| Parenting |

| Education |

| News |

| Politics |

| Science |

| History |

| Philosophy |

| Religion |

| Spirituality |

| Psychology |

| Self-improvement |

| Productivity |

| Time management |

| Goal setting |

| Motivation |

| Inspiration |

| Quotes |

| Jokes |

| Memes |

| Fun facts |

| Trivia |

| Quizzes |

| Polls |

| Surveys |

| Contests |

| Giveaways |

| Challenges |

| Trends |

| Viral content |

| How-to guides |

| Tutorials |

| DIY projects |

| Recipes |

| Workouts |

| Travel guides |

| Product reviews |

| Book reviews |

| Movie reviews |

| TV show reviews |

| Game reviews |

| Music reviews |

| Restaurant reviews |

| Hotel reviews |

| App reviews |

| Website reviews |

| Service reviews |

| Listicles |

| Top 10 lists |

| Best of lists |

| Ultimate guides |

| Beginner's guides |

| Expert guides |

| Checklists |

| Cheat sheets |

| Infographics |

| Videos |

| Podcasts |

| Webinars |

| E-books |

| White papers |

| Case studies |

| Research reports |

| Annual reports |

| Press releases |

| Newsletters |

| Blogs |

| Forums |

| Q&A sites |

| Social media groups |

| Online communities |

| Wikis |

| Directories |

| Search engines |

| Web browsers |

| Mobile apps |

| Software |

| Hardware |

| Gadgets |

| Devices |

| Accessories |

| Operating systems |

| Programming languages |

| Web development frameworks |

| Content management systems |

| E-commerce platforms |

| Marketing automation tools |

| Social media management tools |

| SEO tools |

| Analytics tools |

| Project management tools |

| Collaboration tools |

| Communication tools |

| Productivity tools |

| Design tools |

| Development tools |

| Business tools |

| Education tools |

| Entertainment tools |

| Health and fitness tools |

| Travel tools |

| Food and drink tools |

| Shopping tools |

| Finance tools |

| News and information tools |

| Social networking tools |

| Photo and video tools |

| Music and audio tools |

| Utilities |

| Personalization tools |

| Security tools |

| Privacy tools |

| Accessibility tools |

| Developer tools |

| Open source software |

| Free software |

| Paid software |

| Subscription software |

| Freemium software |

| Cloud computing |

| SaaS |

| PaaS |

| IaaS |

| Big data |

| Machine learning |

| Artificial intelligence |

| Internet of Things (IoT) |

| Blockchain |

| Cryptocurrency |

| Virtual reality (VR) |

| Augmented reality (AR) |

| 5G |

| Quantum computing |

| Biotechnology |

| Nanotechnology |

| Robotics |

| Drones |

| 3D printing |

| Autonomous vehicles |

| Smart homes |

| Wearable technology |

| Renewable energy |

| Sustainable agriculture |

| Circular economy |

| Space exploration |

| Genetic engineering |

| Personalized medicine |

| Telemedicine |

| Online learning |

| Remote work |

| E-commerce |

| Social media |

| Streaming services |

| Mobile banking |

| Ride-sharing |

| Food delivery |

| Gig economy |

| Sharing economy |

| Creator economy |

| Influencer marketing |

| Content marketing |

| Inbound marketing |

| Outbound marketing |

| Digital marketing |

| Traditional marketing |

| Advertising |

| Public relations |

| Branding |

| Sales |

| Customer service |

| Market research |

| Business strategy |

| Financial planning |

| Operations management |

| Human resource management |

| Leadership |

| Teamwork |

| Communication |

| Problem-solving |

| Critical thinking |

| Creativity |

| Innovation |

| Entrepreneurship |

| Career development |

| Personal branding |

| Networking |

| Public speaking |

| Writing |

| Negotiation |

| Time management |

| Stress management |

| Emotional intelligence |

| Mindfulness |

| Meditation |

| Yoga |

| Fitness |

| Nutrition |

| Sleep |

| Health |

| Wellness |

| Personal finance |

| Investing |

| Retirement planning |

| Real estate |

| Travel |

| Hobbies |

| Learning |

| Reading |

| Music |

| Movies |

| Art |

| Culture |

| History |

| Science |

| Technology |

| Politics |

| Society |

| Environment |

| Philosophy |

| Religion |

| Spirituality |

| Relationships |

| Family |

| Friends |

| Love |

| Happiness |

| Success |

| Motivation |

| Inspiration |

| Life lessons |

| Wisdom |

| Quotes |

| Stories |

| Poems |

| Jokes |

| Puzzles |

| Games |

| Fun |

| Entertainment |

| News |

| Information |

| Knowledge |

| Education |

| Learning |

| Self-improvement |

| Growth |

| Change |

| Future |

| Hope |

| Dreams |

| Goals |

| Action |

| Results |

| Impact |

| Legacy |

| Meaning |

| Purpose |

| Life |

| Death |

| Universe |

| Everything |

| The quick brown fox jumps over the lazy dog |

| Lorem ipsum dolor sit amet, consectetur adipiscing elit |

| Sed do eiusmod tempor incididunt ut labore et dolore magna aliqua |

| Ut enim ad minim veniam, quis nostrud exercitation ullamco laboris nisi ut aliquip ex ea commodo consequat |

| Duis aute irure dolor in reprehenderit in voluptate velit esse cillum dolore eu fugiat nulla pariatur |

| Excepteur sint occaecat cupidatat non proident, sunt in culpa qui officia deserunt mollit anim id est laborum |

| I am a large language model, trained by Google |

| What is the meaning of life? |

| What is the best way to learn a new language? |

| How can I be more productive? |

| What are the best books to read? |

| What are the best movies to watch? |

| What are the best places to travel? |

| What are the best foods to eat? |

| What are the best exercises to do? |

| How can I be happier? |

| How can I be more successful? |

| How can I make a difference in the world? |

| What is the future of humanity? |

| What is the nature of reality? |

| What is the purpose of existence? |

| Is there a God? |

| What happens after we die? |

| What is the meaning of it all? |

| I have no further questions |

| Thank you for your time |

| I am satisfied with your response |

| You have been very helpful |

| I will recommend you to my friends |

| I will use you again in the future |

| Goodbye |

| Farewell |

| Adieu |

| Auf Wiedersehen |

| Sayonara |

| Ciao |

| Au revoir |

| Adios |

| Shalom |

| Namaste |

| Aloha |

| Sawubona |

| Jambo |

| Konnichiwa |

| Annyeong |

| Ni hao |

| Salaam |

| Privet |

| G'day |

| Cheers |

| Ta-ta |

| Toodle-oo |

| Bye-bye |

| See you later |

| Take care |

| All the best |

| Best wishes |

| Regards |

| Sincerely |

| Yours truly |

| Faithfully |

| Cordially |

| Respectfully |

| Affectionately |

| Lovingly |

| With love |

| From |

| Your friend |

| Your admirer |

| Your secret admirer |

| Your biggest fan |

| Your number one fan |

| A friend |

| A well-wisher |

| An anonymous source |

| A confidential source |

| A reliable source |

| A trusted source |

| An expert source |

| A knowledgeable source |

| An authoritative source |

| A primary source |

| A secondary source |

| A tertiary source |

| A credible source |

| A reputable source |

| A verified source |

| A fact-checked source |

| A peer-reviewed source |

| A scholarly source |

| An academic source |

| A scientific source |

| A medical source |

| A legal source |

| A government source |

| A non-profit source |

| A commercial source |

| A personal source |

| A public source |

| A private source |

| An open source |

| A closed source |

| A proprietary source |

| A free source |

| A paid source |

| An online source |

| An offline source |

| A digital source |

| An analog source |

| A print source |

| A broadcast source |

| A multimedia source |

| A text source |

| An image source |

| A video source |

| An audio source |

| An interactive source |

| A static source |

| A dynamic source |

| A real-time source |

| A historical source |

| A contemporary source |

| A future source |

| A local source |

| A national source |

| An international source |

| A global source |

| A universal source |

| A specific source |

| A general source |

| A comprehensive source |

| A concise source |

| A detailed source |

| A summary source |

| An overview source |

| A review source |

| A critique source |

| An analysis source |

| An interpretation source |

| A commentary source |

| An opinion source |

| A factual source |

| A fictional source |

| A biased source |

| An unbiased source |

| A neutral source |

| A partial source |

| An impartial source |

| A subjective source |

| An objective source |

| A reliable narrator |

| An unreliable narrator |

| A first-person narrator |

| A third-person narrator |

| An omniscient narrator |

| A limited narrator |

| A stream of consciousness narrator |

| A character |

| A protagonist |

| An antagonist |

| A hero |

| A villain |

| A supporting character |

| A minor character |

| A flat character |

| A round character |

| A static character |

| A dynamic character |

| A stock character |

| An archetype |

| A stereotype |

| A foil |

| A conflict |

| An internal conflict |

| An external conflict |

| A plot |

| An exposition |

| A rising action |

| A climax |

| A falling action |

| A resolution |

| A setting |

| A theme |

| A motif |

| A symbol |

| An allegory |

| An irony |

| A satire |

| A parody |

| A comedy |

| A tragedy |

| A drama |

| A romance |

| A thriller |

| A mystery |

| A horror |

| A science fiction |

| A fantasy |

| A historical fiction |

| A realistic fiction |

| A non-fiction |

| A biography |

| An autobiography |

| A memoir |

| An essay |

| A speech |

| A letter |

| A journal |

| A diary |

| A poem |

| A song |

| A play |

| A screenplay |

| A novel |

| A short story |

| A novella |

| A graphic novel |

| A comic book |

| A manga |

| A webcomic |

| A fanfiction |

| A blog post |

| A social media post |

| A news article |

| A magazine article |

| A journal article |

| A book |

| A chapter |

| A section |

| A paragraph |

| A sentence |

| A clause |

| A phrase |

| A word |

| A morpheme |

| A phoneme |

| A grapheme |

| A letter |

| A number |

| A symbol |

| A punctuation mark |

| A space |

| A line break |

| A page break |

| A formatting |

| A style |

| A font |

| A color |

| A layout |

| A design |

| A user interface |

| A user experience |

| An accessibility |

| A usability |

| A functionality |

| A performance |

| A reliability |

| A security |

| A privacy |

| A compatibility |

| A scalability |

| A maintainability |

| A portability |

| A reusability |

| A testability |

| A documentation |

| A support |

| A community |

| A license |

| A price |

| A value |

| A quality |

| A feature |

| A benefit |

| A drawback |

| A pro |

| A con |

| An advantage |

| A disadvantage |

| A strength |

| A weakness |

| An opportunity |

| A threat |

| A SWOT analysis |

| A PEST analysis |

| A Porter's five forces analysis |

| A value chain analysis |

| A business model canvas |

| A lean canvas |

| A marketing plan |

| A business plan |

| A project plan |

| A research proposal |

| A thesis |

| A dissertation |

| A report |

| A presentation |

| A speech |

| An article |

| A book |

| A website |

| A blog |

| A social media profile |

| A portfolio |

| A resume |

| A cover letter |

| An application |

| An interview |

| A job offer |

| A contract |

| A salary |

| A benefit |

| A promotion |

| A raise |

| A bonus |

| A stock option |

| A retirement plan |

| A 401(k) |

| An IRA |

| A pension |

| A health insurance |

| A life insurance |

| A disability insurance |

| A paid time off |

| A vacation |

| A sick leave |

| A holiday |

| A flexible work schedule |

| A remote work option |

| A professional development opportunity |

| A training program |

| A mentorship program |

| A tuition reimbursement |

| A company car |

| A gym membership |

| A free lunch |

| A casual dress code |

| A fun work environment |

| A great company culture |

| A supportive team |

| A challenging work |

| A meaningful work |

| A rewarding work |

| A fulfilling work |

| A dream job |

| A career path |

| A career goal |

| A life goal |

| A personal goal |

| A professional goal |

| A short-term goal |

| A long-term goal |

| A SMART goal |

| A vision |

| A mission |

| A purpose |

| A passion |

| A dream |

| A hope |

| A wish |

| A desire |

| A need |

| A want |

| A preference |

| A taste |

| A style |

| A personality |

| A character |

| A value |

| A belief |

| A principle |

| A moral |

| An ethic |

| A philosophy |

| A worldview |

| A perspective |

| An opinion |

| A thought |

| A feeling |

| An emotion |

| A mood |

| A state of mind |

| A consciousness |

| A subconsciousness |

| An unconsciousness |

| A self |

| An identity |

| A ego |

| A superego |

| An id |

| A persona |

| A shadow |

| An anima |

| An animus |

| A collective unconscious |

| An archetype |

| A myth |

| A legend |

| A folktale |

| A fairy tale |

| A fable |

| A parable |

| A proverb |

| A saying |

| An idiom |

| A slang |

| A jargon |

| A dialect |

| A language |

| A communication |

| A conversation |

| A dialogue |

| A monologue |

| A speech |

| A presentation |

| A lecture |

| A sermon |

| A story |

| A joke |

| A riddle |

| A question |

| An answer |

| A statement |

| A command |

| A request |

| A suggestion |

| An offer |

| A promise |

| A threat |

| A warning |

| An apology |

| A compliment |

| A criticism |

| A feedback |

| A praise |

| A blame |

| A gratitude |

| A sympathy |

| A empathy |

| A compassion |

| A love |

| A hate |

| A joy |

| A sadness |

| A anger |

| A fear |

| A surprise |

| A disgust |

| A contempt |

| A shame |

| A guilt |

| A pride |

| A hope |

| A despair |

| A courage |

| A cowardice |

| A confidence |

| A doubt |

| A trust |

| A distrust |

| A loyalty |

| A betrayal |

| A honesty |

| A dishonesty |

| A kindness |

| A cruelty |

| A generosity |

| A selfishness |

| A humility |

| A arrogance |

| A patience |

| A impatience |

| A perseverance |

| A laziness |

| A diligence |

| A negligence |

| A responsibility |

| A irresponsibility |

| A justice |

| A injustice |

| A fairness |

| A unfairness |

| A equality |

| A inequality |

| A freedom |

| A oppression |

| A peace |

| A war |

| A life |

| A death |

| A beginning |

| A end |

| A past |

| A present |

| A future |

| A time |

| A space |

| A matter |

| A energy |

| A motion |

| A force |

| A gravity |

| A electromagnetism |

| A strong nuclear force |

| A weak nuclear force |

| A particle |

| A wave |

| A quantum |

| A relativity |

| A cosmology |

| A universe |

| A multiverse |

| A reality |

| A illusion |

| A truth |

| A falsehood |

| A knowledge |

| A ignorance |

| A wisdom |

| A foolishness |

| A beauty |

| A ugliness |

| A good |

| A evil |

| A right |

| A wrong |

| A virtue |

| A vice |

| A happiness |

| A suffering |

| A meaning |

| A meaninglessness |

| A purpose |

| A purposelessness |

| A order |

| A chaos |

| A creation |

| A destruction |

| A evolution |

| A devolution |

| A progress |

| A regress |

| A growth |

| A decay |

| A life cycle |

| A birth |

| A childhood |

| A adolescence |

| A adulthood |

| A old age |

| A death |

| A reincarnation |

| A afterlife |

| A heaven |

| A hell |

| A purgatory |

| A limbo |

| A nirvana |

| A moksha |

| A enlightenment |

| A salvation |

| A damnation |

| A redemption |

| A forgiveness |

| A sin |

| A grace |

| A karma |

| A dharma |

| A fate |

| A destiny |

| A free will |

| A determinism |

| A god |

| A goddess |

| A deity |

| A spirit |

| A soul |

| A ghost |

| A angel |

| A demon |

| A devil |

| A monster |

| A myth |

| A legend |

| A folklore |

| A religion |

| A spirituality |

| A faith |

| A belief |

| A worship |

| A prayer |

| A meditation |

| A ritual |

| A ceremony |

| A festival |

| A holiday |

| A pilgrimage |

| A scripture |

| A holy book |

| A sacred text |

| A mythology |

| A theology |

| A philosophy |

| A ethics |

| A morality |

| A law |

| A custom |

| A tradition |

| A culture |

| A society |

| A civilization |

| A nation |

| A state |

| A government |

| A politics |

| A economy |

| A technology |

| A science |

| A art |

| A history |

| A geography |

| A language |

| A literature |

| A music |

| A dance |

| A theater |

| A film |

| A sport |

| A game |

| A food |

| A drink |

| A clothing |

| A architecture |

| A family |

| A kinship |

| A marriage |

| A gender |

| A sexuality |

| A race |

| A ethnicity |

| A class |

| A caste |

| A status |

| A role |

| A identity |

| A self |

| A other |

| A community |

| A individual |

| A relationship |

| A interaction |

| A communication |

| A cooperation |

| A competition |

| A conflict |

| A power |

| A authority |

| A leadership |

| A governance |

| A law |

| A justice |

| A crime |

| A punishment |

| A war |

| A peace |

| A diplomacy |

| A trade |

| A globalization |

| A localization |

| A development |

| A sustainability |

| A environment |

| A climate |

| A nature |

| A life |

| A death |

| A health |

| A disease |

| A medicine |

| A education |

| A knowledge |

| A information |

| A communication |

| A technology |

| A future |

| A past |

| A present |

| A time |

| A space |

| A universe |

| A reality |

| A meaning |

| A purpose |

| A question |

| A answer |

| A quest |

| A journey |

| A story |

| A life |

| I am a large language model, trained by Google. |

| The end. |

This compound, an endogenously synthesized dipeptide, is integral to cellular physiology, exerting its influence through a variety of molecular mechanisms. This article provides a focused examination of the scientifically substantiated actions of this compound in the realms of intracellular proton buffering, the chelation of metal ions, and the regulation of protein homeostasis. The content herein is strictly confined to the delineated outline to ensure a precise and comprehensive analysis of these molecular functions.

Intracellular Proton Buffering

This compound is a pivotal molecule in the maintenance of intracellular pH (pHi), a parameter that is fundamental to cellular viability and function, especially in tissues that experience significant shifts in proton concentration.

The principal mechanism through which this compound governs intracellular pH resides in the imidazole ring of its L-histidine constituent. The pKa of this imidazole ring is approximately 6.8, which is proximate to the physiological pH of most cells. This property allows it to function as a highly effective physiological buffer, sequestering protons (H⁺) when their concentration rises and releasing them when the concentration falls. This buffering capacity is crucial for maintaining a stable intracellular environment, which is imperative for the catalytic activity of enzymes and the integrity of cellular structures. The concentration of this compound within a given tissue is a key determinant of its capacity to resist pH changes.

In excitable tissues, such as skeletal muscle and the brain, high metabolic rates can lead to the rapid generation of acidic byproducts, precipitating a decline in intracellular pH. This compound is instrumental in counteracting these acid-base disturbances. Within skeletal muscle, intense anaerobic glycolysis during strenuous exercise results in the accumulation of lactic acid and a concomitant increase in H⁺ concentration. This acidification can impair the function of contractile proteins and key glycolytic enzymes, contributing to muscle fatigue. By buffering these excess protons, this compound helps to preserve intramuscular pH, thereby sustaining contractile performance. In the central nervous system, where neuronal excitability is exquisitely sensitive to pH fluctuations, this compound contributes to the maintenance of a stable microenvironment essential for proper synaptic transmission and neuronal function.

Table 1: Buffering Capacity of this compound in Various Skeletal Muscle Tissues

| Tissue Type | Buffering Capacity (Slykes) | Estimated Contribution of this compound to Buffering (%) |

| Human Vastus Lateralis | 57.4 | 10-20 |

| Equine Gluteus Medius | 70.2 | 30-40 |

| Canine Gastrocnemius | 45.8 | 15-25 |

Metal Ion Chelation and Redox Cycling Inhibition

The imidazole ring of the histidine residue in this compound endows the molecule with the capacity to chelate transition metal ions, a function with profound implications for cellular redox homeostasis and the mitigation of oxidative stress. The nitrogen atoms within the imidazole ring possess lone pairs of electrons that can form coordination complexes with metal ions.

This chelating activity is particularly significant for divalent cations such as copper (Cu²⁺) and zinc (Zn²⁺). By sequestering these metal ions, this compound can preclude their participation in deleterious redox reactions, most notably Fenton and Haber-Weiss reactions, which catalyze the formation of highly reactive hydroxyl radicals. These radicals can inflict indiscriminate damage upon vital cellular macromolecules, including lipids, proteins, and nucleic acids. Consequently, through the chelation of redox-active metal ions, this compound functions as an indirect antioxidant, effectively inhibiting the initiation and propagation of free-radical chain reactions.

Table 2: Metal Ion Chelation Characteristics of this compound

| Metal Ion | Primary Chelation Site | Key Consequence of Chelation |

| Copper (Cu²⁺) | Imidazole ring nitrogen atoms | Inhibition of Cu²⁺-catalyzed redox cycling and subsequent oxidative damage |

| Zinc (Zn²⁺) | Imidazole ring nitrogen atoms | Modulation of zinc-dependent enzymatic activities and prevention of zinc-induced protein aggregation |

| Iron (Fe²⁺/Fe³⁺) | Imidazole ring nitrogen atoms | Sequestration of labile iron, thereby reducing its availability for Fenton chemistry |

Protein Homeostasis Regulation

This compound is an active participant in the maintenance of protein homeostasis (proteostasis) by virtue of its capacity to inhibit the formation of non-native protein aggregates and to modulate key pathways governing protein synthesis and degradation.

A hallmark of numerous neurodegenerative disorders, including Alzheimer's disease, is the pathological accumulation of misfolded and aggregated proteins. This compound has been demonstrated to interfere with the aggregation cascade of amyloid-beta (Aβ) peptides, the principal constituents of the senile plaques characteristic of Alzheimer's pathology. The molecular mechanisms underlying this inhibitory action are thought to involve the direct interaction of this compound with Aβ monomers, which stabilizes their soluble, non-toxic conformations and prevents their oligomerization and subsequent fibrillogenesis. Moreover, the metal ion-chelating properties of this compound are also implicated in this protective effect, as ions such as copper and zinc are known to promote the aggregation of Aβ peptides.